molecular formula C26H8F8N2O2 B8244214 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

Cat. No. B8244214
M. Wt: 532.3 g/mol
InChI Key: FSPPXGALVDLGFZ-UHFFFAOYSA-N
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Description

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile is a useful research compound. Its molecular formula is C26H8F8N2O2 and its molecular weight is 532.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyimide Synthesis

  • Synthesis and Characterization of Polyimides : A study reported the synthesis of a series of polyimides derived from 4,4'-((perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))bis(2,6-dimethylaniline). These polyimides displayed high optical transparency, good thermal properties, and low refractive indices due to their high fluorine content, making them useful in applications requiring such properties (Yeo et al., 2015).

Entangled Complexes Synthesis

  • Creation of Entangled Complexes : Another research focused on synthesizing entangled complexes using 4,4'-bis(1-imidazolyl)biphenyl and other compounds. The resulting complexes had unique structural properties and potential applications in material science (Wang et al., 2014).

Proton Exchange Membranes

  • Development of Proton Exchange Membranes : Research on sulfonated fluorovinylene aromatic ether polymers identified a semi-fluorinated polymer with notable thermal stability and conductivity properties, useful in proton exchange membranes (Iacono et al., 2007).

Thermally Activated Fluorescence

  • Thermally Activated Delayed Fluorescence (TADF) : A study on the modulation of acceptors for blue and yellow TADF materials mentions the use of 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile, suggesting its utility in the development of TADF materials (Li et al., 2021).

Structural Study of Polymer Units

  • Modeling Elementary Polymer Units : An investigation into the molecular and crystal structures of compounds like bis[(3‐pentafluorophenoxy)phenyl] 4,4′-oxydibenzoate offered insights into the arrangement of polyarylate chains, important for polymer science (Lindeman et al., 1985).

Photoluminescent Properties

  • Photoluminescent Properties in Entangled Complexes : Research on entangled complexes using compounds like 4,4'-bis(1-imidazolyl)biphenyl showcased their photoluminescent properties, relevant in the field of luminescent materials (Qi et al., 2013).

properties

IUPAC Name

4-[4-[4-(4-cyanophenoxy)-2,3,5,6-tetrafluorophenyl]-2,3,5,6-tetrafluorophenoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H8F8N2O2/c27-17-15(18(28)22(32)25(21(17)31)37-13-5-1-11(9-35)2-6-13)16-19(29)23(33)26(24(34)20(16)30)38-14-7-3-12(10-36)4-8-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPPXGALVDLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=C(C(=C(C(=C2F)F)C3=C(C(=C(C(=C3F)F)OC4=CC=C(C=C4)C#N)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H8F8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((Perfluoro-[1,1'-biphenyl]-4,4'-diyl)bis(oxy))dibenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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